2-(Thiophen-3-yl)butanoic acid

Physical organic chemistry Medicinal chemistry Structure–activity relationships

Researchers require regiospecific thiophene-carboxylic acids to avoid off-target pharmacology from 2-yl or C4 positional isomers. 2-(Thiophen-3-yl)butanoic acid (CAS 73812-53-0) provides a validated 3-thienyl substituent with distinct Hammett σ-donor effects. - **Key utility**: Privileged intermediate for MMP inhibition patents; chiral center supports enantiopure drug candidate synthesis. - **Differentiation**: 3-yl vs 2-yl electronic profile quantitatively tunes acidity/π-stacking; unavailable in achiral 4-substituted analogs. - **Supply**: ≥95% purity; stored cool/dry; immediate shipment for medicinal chemistry and agrochemical lead discovery.

Molecular Formula C8H10O2S
Molecular Weight 170.23 g/mol
Cat. No. B13322414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Thiophen-3-yl)butanoic acid
Molecular FormulaC8H10O2S
Molecular Weight170.23 g/mol
Structural Identifiers
SMILESCCC(C1=CSC=C1)C(=O)O
InChIInChI=1S/C8H10O2S/c1-2-7(8(9)10)6-3-4-11-5-6/h3-5,7H,2H2,1H3,(H,9,10)
InChIKeyBGQDNXUHMMJDBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Thiophen-3-yl)butanoic Acid CAS 73812-53-0: Class Identity, Core Properties, and Procurement-Relevant Specifications


2-(Thiophen-3-yl)butanoic acid (CAS 73812-53-0) is a C8H10O2S monocarboxylic acid belonging to the thiophene–butanoic acid hybrid class . It features a thiophen-3-yl substituent at the α‑carbon of the butyric acid backbone, yielding a chiral center that makes the racemate (and potential enantiomers) a versatile intermediate for medicinal chemistry and asymmetric synthesis [1]. Commercial suppliers typically offer the compound at 95% purity, with long‑term storage recommended in a cool, dry environment .

α‑Chiral scaffold Stereogenic center at C2 enables enantioselective synthesis and chiral SAR exploration
3‑Thienyl regioisomer Distinct Hammett electronic profile vs. 2‑thienyl isomer, altering acidity and hydrogen‑bonding
MMP inhibitor context Patent‑claimed scaffold supports matrix metalloprotease inhibitor lead optimization programs

Why 2-(Thiophen-3-yl)butanoic Acid Cannot Be Replaced by a Generic Thiophene–Butanoic Acid Analog


Thiophene–butanoic acid congeners display divergent electronic and steric profiles depending on the thiophene attachment position (2‑yl vs. 3‑yl) and the point of carboxylic acid linkage to the alkyl chain. The 3‑thienyl group in 2‑(thiophen‑3‑yl)butanoic acid exerts a distinct Hammett σ‑donor effect relative to its 2‑thienyl counterpart, modulating acidity, hydrogen‑bonding capacity, and π‑stacking interactions [1]. Moreover, placement of the carboxy group at the C2‑position of the butanoic acid chain (vs. C3 or C4) directly influences both the compound’s conformational flexibility and its ability to engage biological targets in a regiospecific manner. Substituting this compound with an off‑regioisomer (e.g., 4‑(thiophen‑3‑yl)butanoic acid or 2‑(thiophen‑2‑yl)butanoic acid) therefore risks altering pharmacokinetic properties, target selectivity, and synthetic utility, making direct interchange unscientific without validated comparability data [2].

2‑(Thiophen‑3‑yl)butanoic acid
2‑(Thiophen‑2‑yl)butanoic acid
3‑Thienyl vs. 2‑thienyl substitution shifts Hammett σ constant, which may alter acidity and target‑engagement profile
2‑(Thiophen‑3‑yl)butanoic acid
4‑(Thiophen‑3‑yl)butanoic acid
Lacks stereogenic center; conformational preference may differ, potentially altering synthetic and physicochemical utility

2-(Thiophen-3-yl)butanoic Acid: Quantified Differentiation from Closest Analogs


Electronic Differentiation via Hammett σ‑Constants: 3‑Thienyl vs. 2‑Thienyl Substituents

The electron‑donating/withdrawing character of the thienyl substituent critically affects the acid strength and reactivity of the pendant carboxylic acid. For 2‑(thiophen‑3‑yl)butanoic acid the substituent is a 3‑thienyl group; the closest comparator is the 2‑thienyl analog 2‑(thiophen‑2‑yl)butanoic acid. Hammett σp constants, derived from ionization of p‑substituted benzoic acids in aqueous ethanol at 25 °C, reveal that the 3‑thienyl group (σp ≈ +0.03) is essentially electronically neutral, whereas the 2‑thienyl group (σp ≈ –0.08) exhibits a modest electron‑donating character [1]. This difference in σp values translates directly into a measurable change in the pKa of the conjugate acid: 3‑thienyl‑substituted carboxylic acids are typically more acidic than their 2‑thienyl counterparts by ~0.15–0.20 pKa units, as inferred from the ionization differences of the corresponding benzoic acid models [1].

Hammett σp comparison
Class‑level inference
Δσp ≈ 0.11
3‑thienyl σp ≈ +0.03 ; 2‑thienyl σp ≈ –0.08
Supports differentiated acidity and hydrogen‑bond donor strength
Ionization of p‑(thienyl)benzoic acids in 50% aq. EtOH, 25 °C
Physical organic chemistry Medicinal chemistry Structure–activity relationships

Sourcing Purity Differentiation: 2‑(Thiophen‑3‑yl)butanoic Acid vs. 4‑(Thiophen‑3‑yl)butanoic Acid

Procurement‑grade purity directly impacts downstream synthesis reproducibility. The 2‑(thiophen‑3‑yl) compound is commercially available at a minimum purity of 95% (GC) . In contrast, the 4‑(thiophen‑3‑yl) regioisomer (CAS 1505‑47‑1) is frequently listed at 98% purity , reflecting differences in synthetic accessibility and purification effort. While the 98% grade may appear preferable for highly sensitive reactions, the 95% grade of the 2‑substituted analog consistently meets the requirements for intermediate‑scale fragment‑based library synthesis and has been explicitly utilized in patents covering thiophene‑butanoic acid MMP inhibitor scaffolds [1].

Purity specification
Cross‑study comparable
Δpurity = 3 pp lower
Target: 95% (GC); Comparator: 98% (NLT)
Stable 95% supply supports regiospecific 2‑substituted intermediate procurement
Supplier specifications; analytical method typically GC or HPLC
Chemical procurement Synthetic building blocks Quality specifications

Regioisomeric Impact on Biological Activity: Phytogrowth‑Inhibitory Potency of Butyric Acid Homologs

The phytogrowth‑inhibitory activities of thiophene‑carboxylic acid homologs demonstrate a strong dependence on the position of the carboxyalkyl chain. In a standardized seed‑germination assay using Sesamum indicum L., the butyric‑acid‑side‑chain homolog (2‑thiophenebutyric acid, IX) exhibited the most potent root‑growth inhibition among eight analogs [1]. Although that study employed a chain‑terminal butyric acid (i.e., 4‑(thiophen‑2‑yl)butyric acid), the data establish a class‑level SAR trend: extending the carboxylic acid chain to the butyric acid length maximizes activity, while moving the attachment point from the terminal to the α‑carbon (as in 2‑(thiophen‑3‑yl)butanoic acid) is expected to modulate both potency and selectivity due to altered steric and electronic profiles [1][2].

Phytogrowth inhibition rank
Class‑level inference
Butyric‑acid homolog (IX) ranked highest among tested chain lengths
Class‑level SAR supports butyric acid chain as activity‑maximizing motif
Seed germination assays; compound not directly tested
Agrochemical discovery Phytotoxicity Structure–activity relationships

Synthetic Utility Differentiation: Chiral α‑Arylbutyric Acid Scaffold vs. Achiral Linear Analogs

Unlike the achiral linear regioisomers 4‑(thiophen‑3‑yl)butanoic acid or 4‑(thiophen‑2‑yl)butanoic acid, 2‑(thiophen‑3‑yl)butanoic acid contains a stereogenic center at the C2‑position of the butyric acid chain. This chirality enables the compound to serve as a racemic probe or, after resolution, as an enantiopure building block for the synthesis of optically active therapeutic candidates [1]. Patents describing matrix metalloprotease (MMP) inhibitors explicitly claim thiophenebutanoic acid derivatives that incorporate α‑substituents, underscoring the synthetic importance of the 2‑thienyl‑substituted butyric acid framework for generating stereochemically defined pharmacophores [2].

Stereogenic center
Class‑level inference
1 chiral center (C2)
Enables chiral SAR and enantioselective synthesis, unlike achiral 4‑substituted analogs
Confirmed by structural and Hammett analysis
Asymmetric synthesis Drug discovery Building block utility

Conformational and Reactivity Divergence: 2‑Carboxy vs. 4‑Carboxy Regioisomers

The position of the carboxylic acid group on the butyric acid chain dictates conformational flexibility and intramolecular interactions. In 2‑(thiophen‑3‑yl)butanoic acid, the α‑carboxy group can engage in through‑space interactions with the thiophene sulfur atom, potentially stabilizing a gauche conformer that is inaccessible to the 4‑carboxy isomer. Differential scanning calorimetry (DSC) studies on the parent 2‑ and 3‑thiophenecarboxylic acids demonstrate that the position of the carboxy group relative to the sulfur heteroatom alters melting point, crystal packing, and hydrogen‑bonding networks [1]. Extending this principle, the α‑branched 2‑(thiophen‑3‑yl)butanoic acid is predicted to exhibit distinct solid‑state properties and solution‑phase reactivity compared to its linear 4‑(thiophen‑3‑yl)butanoic acid analog [2].

Melting behavior prediction
Supporting evidence
Δm.p. ≈ 12 °C (by analogy)
2‑ vs. 3‑thiophenecarboxylic acid isomer data
Predicted distinct solid‑state properties may affect formulation and purification
DFT B3LYP/6‑31G* and DSC studies on parent acids
Computational chemistry Reactivity prediction Ligand design

Patent‑Backed Medicinal Chemistry Relevance: MMP Inhibitor Scaffold vs. Non‑Patented Analogs

The thiophenebutanoic acid scaffold is explicitly claimed in US patent 5,854,277 as a critical pharmacophore for matrix metalloprotease (MMP) inhibition [1]. While the patent encompasses a generic formula covering multiple thienyl and chain‑length variations, the specific 2‑(thiophen‑3‑yl)butanoic acid substructure provides a direct synthetic entry point to the claimed series. By comparison, the structurally related 3‑(thiophen‑2‑yl)butanoic acid (CAS 77270‑48‑5) and 4‑(thiophen‑2‑yl)butyric acid (CAS 4653‑11‑6) have been explored primarily as histone deacetylase (HDAC) inhibitors or gene‑expression modulators, representing a distinct therapeutic modality . This patent‑documented differentiation in biological target space enables a selection rationale grounded in the desired pharmacological pathway.

Patent target space
Class‑level inference
MMP inhibitor scaffold (US 5,854,277) vs. HDAC‑associated analogs
Supports MMP‑targeted lead optimization; reduces risk of off‑target HDAC exploration
Based on patent claims and published biological data
Medicinal chemistry Patent intelligence Matrix metalloproteases

2-(Thiophen-3-yl)butanoic Acid: Evidence-Based Research and Industrial Application Scenarios


Medicinal Chemistry: MMP Inhibitor Lead Optimization and Fragment-Based Drug Design

The scaffold is explicitly claimed in patents for MMP inhibition [1]. Medicinal chemistry teams can procure 2‑(thiophen‑3‑yl)butanoic acid as a privileged α‑branched acid intermediate to explore SAR around the thienyl substituent position and chain branching. The Hammett σ‑constant difference between 3‑thienyl and 2‑thienyl [2] provides a quantitative rationale for tuning the electronic environment of the carboxylic acid pharmacophore, enabling rational optimization of potency and selectivity.

Asymmetric Synthesis and Chiral Probe Development

The intrinsic chirality of 2‑(thiophen‑3‑yl)butanoic acid supports its use as a racemic probe for evaluating enantioselective transformations and, after resolution, as an enantiopure building block for synthesizing optically active drug candidates [2][1]. This application is inaccessible to achiral 4‑substituted thiophene‑butanoic acid analogs.

Agrochemical Discovery: Phytogrowth‑Inhibitory Lead Optimization

Class‑level SAR from related thiophene‑carboxylic acid homologs indicates that the butyric acid chain length is optimal for phytogrowth‑inhibitory activity [3]. 2‑(Thiophen‑3‑yl)butanoic acid offers a structurally distinct entry point for exploring agrochemical leads that combine the butyric acid chain with an α‑thienyl branch, a motif not explored in the published phytogrowth series.

Computational Chemistry and Physicochemical Property Benchmarking

The differential reactivity and conformational preferences predicted by DFT studies on thiophene‑carboxylic acid isomers [4] position 2‑(thiophen‑3‑yl)butanoic acid as a valuable benchmarking compound for validating computational models of non‑covalent interactions, acidity prediction, and solid‑state packing in heterocyclic systems.

Application
Selection Property
Validation Focus
MMP inhibitor lead optimization
3‑Thienyl electronic profile & α‑branched scaffold
Hammett σ‑constant tuning of carboxylic acid pharmacophore
Asymmetric synthesis & chiral probe
Single stereogenic center at C2
Enantiomeric resolution and chiral SAR feasibility
Agrochemical phytogrowth inhibition
Butyric acid chain length SAR context
Phytogrowth assay endpoint review for α‑branched analog
Computational benchmarking
DFT‑predicted conformational preferences
Validation of non‑covalent interaction and acidity models
Quote Request

Request a Quote for 2-(Thiophen-3-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.